molecular formula C12H14N2O3S B14317659 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid CAS No. 112058-94-3

7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid

Cat. No.: B14317659
CAS No.: 112058-94-3
M. Wt: 266.32 g/mol
InChI Key: WUZPOGKMUBQZPM-UHFFFAOYSA-N
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Description

7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an aminoethyl group and a sulfonic acid group. This compound is known for its fluorescence properties and is widely used in various scientific applications, particularly in the field of fluorescence resonance energy transfer (FRET) assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Bucherer reaction, where naphthalene is treated with anilinium salts under heating conditions to introduce the sulfonic acid group . The aminoethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted naphthalene compounds .

Scientific Research Applications

7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is primarily based on its fluorescence properties. When paired with a suitable quencher, such as DABCYL or DABSYL, the compound can be used in FRET assays. In the presence of an enzyme or other target molecule, the fluorescence of the compound is either quenched or enhanced, providing a measurable signal .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    2-Aminonaphthalene-1-sulfonic acid:

Uniqueness

7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is unique due to its specific fluorescence properties, making it highly valuable in FRET assays and other fluorescence-based applications. Its ability to act as a donor molecule in these assays sets it apart from other similar compounds .

Properties

CAS No.

112058-94-3

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

7-(2-aminoethylamino)naphthalene-1-sulfonic acid

InChI

InChI=1S/C12H14N2O3S/c13-6-7-14-10-5-4-9-2-1-3-12(11(9)8-10)18(15,16)17/h1-5,8,14H,6-7,13H2,(H,15,16,17)

InChI Key

WUZPOGKMUBQZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)NCCN)C(=C1)S(=O)(=O)O

Origin of Product

United States

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